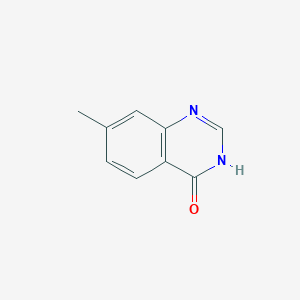

7-methylquinazolin-4(3H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPHSAIPZPYEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50317594 | |

| Record name | 7-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75844-40-5 | |

| Record name | 75844-40-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methylquinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50317594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-METHYL-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Methylquinazolin 4 3h One and Its Analogues

Classical Synthetic Approaches to Quinazolin-4(3H)-one Derivatives

The traditional syntheses of quinazolin-4(3H)-ones have long been established, providing reliable and well-understood pathways to this heterocyclic system. These methods typically involve the construction of the pyrimidinone ring onto a pre-existing benzene (B151609) derivative.

Amidation of Benzoxazinones with Amines

A cornerstone in the synthesis of quinazolin-4(3H)-one derivatives is the reaction of benzoxazin-4-ones with primary amines. researchgate.net This approach involves the nucleophilic attack of the amine on the carbonyl group of the benzoxazinone (B8607429), leading to ring opening and subsequent recyclization to form the quinazolinone core. The reaction can be carried out under various conditions, including microwave irradiation, which can significantly reduce reaction times. researchgate.net For instance, the reaction of 6,8-dibromo-(4H)-3,1-benzoxazinone with various nitrogen nucleophiles such as hydroxylamine (B1172632) hydrochloride and different amines yields 3-substituted-4(3H)-quinazolinones. researchgate.net Similarly, substituted anthranilic acids can be treated with chloro-acyl chlorides and then acetic anhydride (B1165640) to form benzoxazinone intermediates, which upon condensation with amines, yield tricyclic 4(3H)-quinazolinone derivatives. nih.gov

Condensation Reactions Involving 2-Aminobenzoyl Derivatives

The condensation of 2-aminobenzoyl derivatives with a variety of carbonyl compounds is a primary and versatile method for constructing the quinazolin-4(3H)-one scaffold. nih.gov This strategy allows for the introduction of diverse substituents at the 2-position of the quinazolinone ring. Commonly used 2-aminobenzoyl precursors include 2-aminobenzamides, 2-aminobenzoic acid, 2-nitrobenzamides, and methyl anthranilate. nih.gov These are reacted with carbonyl derivatives such as aldehydes, ketones, and esters. nih.gov For example, a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein (B123965) as a photocatalyst has been developed as a green and efficient method. nih.gov

Contemporary and Innovative Synthesis Strategies for 7-Methylquinazolin-4(3H)-one Scaffolds

In recent years, a focus on developing more efficient, milder, and environmentally friendly synthetic methods has led to the emergence of innovative strategies for the synthesis of quinazolin-4(3H)-ones.

Oxidant-Free and Mild Reaction Systems (e.g., CuAAC/Ring Cleavage)

A notable advancement is the development of an oxidant-free and highly efficient synthesis of phenolic quinazolin-4(3H)-ones through a copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring cleavage reaction. mdpi.comnih.gov This method involves the reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes in the presence of a copper(I) catalyst under mild conditions. mdpi.com An intermediate N-sulfonylketenimine undergoes two nucleophilic additions, and the sulfonyl group is eliminated through aromatization. mdpi.comnih.gov This strategy has been successfully applied to the synthesis of 3-benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one, affording the product in good yield. nih.gov

| Compound | Starting Materials | Catalyst | Yield | Reference |

| 3-Benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one | 2-Amino-N-benzyl-4-methylbenzamide, 3-(prop-2-yn-1-yloxy)benzaldehyde, TsN3 | CuI | 86% | nih.gov |

| 3-Benzyl-7-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | 2-Amino-N-benzyl-4-chlorobenzamide, 3-(prop-2-yn-1-yloxy)benzaldehyde, TsN3 | CuI | 87% | nih.gov |

| 3-Benzyl-2-(4-(benzyloxy)benzyl)-7-methylquinazolin-4(3H)-one | 2-Amino-N-benzyl-4-methylbenzamide, 1-(benzyloxy)-4-(prop-2-yn-1-yloxy)benzene, TsN3 | CuI | 90% | nih.gov |

Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become a powerful tool for the synthesis of substituted quinazolinones. nih.gov This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents at various positions on the quinazolinone ring. nih.gov The Suzuki-Miyaura coupling of halogenated quinazolinones with arylboronic acids is a common strategy. nih.gov For example, 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one has been coupled with various arylboronic acids in the presence of a palladium catalyst under microwave irradiation to afford 6-aryl-quinazolin-4(3H)-ones in high yields. orientjchem.org This method offers a versatile route to a wide range of polysubstituted quinazolinone derivatives. nih.gov

| Halogenated Quinazolinone | Arylboronic Acid | Catalyst | Product | Yield | Reference |

| 6-iodo-3-methyl-2-phenyl-quinazolin-4(3H)-one | Phenylboronic acid | Pd(PPh3)4 | 3-methyl-2,6-diphenyl-quinazolin-4(3H)-one | 95% | orientjchem.org |

| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Methoxyphenylboronic acid | Pd(OAc)2/PCy3 | 4,7-Bis(4-methoxyphenyl)-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 70% | nih.gov |

One-Pot Syntheses Utilizing Specific Precursors (e.g., Epoxides, N-(2-aminobenzoyl)benzotriazoles)

One-pot syntheses have gained significant attention due to their efficiency and operational simplicity. A direct method for the synthesis of quinazolinones utilizes epoxides as an alkyl precursor. mdpi.com This approach has been used to synthesize 2-benzyl-7-methylquinazolin-4(3H)-one in a 60% yield. mdpi.com Another innovative one-pot method involves the use of N-(2-aminobenzoyl)benzotriazoles, which react with amines and orthoesters or aldehydes under catalyst-free conditions to produce 2-substituted and 2,3-disubstituted quinazolin-4(3H)-ones in good to excellent yields. tubitak.gov.trresearchgate.net This benzotriazole-assisted synthesis provides a convenient and efficient route to a variety of substituted quinazolinones. tubitak.gov.trresearchgate.net

| Precursor | Reactants | Product | Yield | Reference |

| 2-Amino-4-methylbenzonitrile, Phenylacetaldehyde | - | 2-Benzyl-7-methylquinazolin-4(3H)-one | 60% | mdpi.com |

| N-(2-aminobenzoyl)benzotriazole | Benzylamine, Triethyl orthoformate | 2-Phenylquinazolin-4(3H)-one | 95% | tubitak.gov.trresearchgate.net |

Regioselective Synthesis of 7-Methylated Quinazolin-4(3H)-one Structures

The precise construction of the this compound scaffold relies on synthetic routes that control the position of the methyl substituent on the benzene ring portion of the heterocycle. A key strategy involves starting with a pre-methylated anthranilamide derivative, where the methyl group is already in the desired position, thus dictating the final regiochemistry of the product.

One effective method is an oxidant-free, copper-catalyzed azide-alkyne cycloaddition (CuAAC)/ring cleavage reaction. nih.gov This approach synthesizes phenolic quinazolin-4(3H)-ones under mild conditions. The synthesis of a 7-methylated analogue, specifically 3-Benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one, has been demonstrated using this methodology. The reaction proceeds by combining a 2-aminobenzamide (B116534) (in this case, 2-amino-4-methylbenzamide), a sulfonyl azide (B81097) (such as tosyl azide), and a terminal alkyne. nih.gov

The proposed mechanism begins with the formation of an N-sulfonylketenimine intermediate from the reaction of the sulfonyl azide and the terminal alkyne. This intermediate then undergoes two sequential nucleophilic additions. The first is from the 2-aminobenzamide, followed by an intramolecular cascade addition. The final step involves the elimination of the sulfonyl group through aromatization to yield the stable quinazolin-4(3H)-one ring system. nih.gov This process ensures that the methyl group from the initial 2-amino-4-methylbenzamide (B1273664) is retained at the 7-position of the final quinazolinone structure.

Table 1: Example of Regioselective Synthesis for a this compound Analogue nih.gov

| Product | Starting Materials | Key Reagents/Conditions | Yield |

|---|

Derivatization Strategies for Enhancing Molecular Diversity of this compound Analogues

Once the this compound core is synthesized, its molecular diversity can be significantly expanded through various derivatization strategies. These modifications typically target the N-3 and C-2 positions of the quinazolinone ring, as these sites are synthetically accessible and allow for the introduction of a wide array of functional groups and side chains.

Modification at the N-3 Position: The nitrogen atom at position 3 is a common site for derivatization. Alkylation or arylation can be achieved by reacting the quinazolinone with various halides. For instance, a benzyl (B1604629) group can be readily introduced at the N-3 position, as seen in the synthesis of 3-Benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one. nih.gov Other synthetic protocols for different quinazolinones have shown the introduction of phenyl groups, substituted benzyl moieties, and alkyl chains bearing urea (B33335) functionalities. dovepress.comgsconlinepress.com These substitutions can significantly alter the steric and electronic properties of the molecule.

Modification at the C-2 Position: The C-2 position offers another prime location for introducing structural diversity. The choice of the terminal alkyne in the CuAAC synthesis method directly determines the substituent at this position. nih.gov This allows for the incorporation of various substituted benzyl groups, such as hydroxybenzyl and benzyloxybenzyl moieties. nih.gov Other synthetic strategies for the broader quinazolinone class involve the condensation of anthranilamide derivatives with different aldehydes or carboxylic acids, leading to a wide range of C-2 substituents including aryl, heteroaryl, and alkyl groups. mdpi.comnih.gov Further derivatization can be achieved by introducing linkers, such as thioacetohydrazone fragments, at the C-2 position, which can then be reacted with other molecules to create more complex hybrids. mdpi.com

Modification on the Benzene Ring: While the focus of this article is the 7-methyl derivative, further modifications on the benzene ring of the quinazolinone core represent another avenue for creating analogues. Synthetic routes starting from more complex anthranilic acids or anthranilamides could introduce other substituents alongside the 7-methyl group. For example, methods exist for synthesizing quinazolinones with chloro or methoxy (B1213986) groups on the benzene ring. nih.govnih.gov These strategies could theoretically be combined with a 4-methylanthranilamide starting material to produce multi-substituted analogues.

Table 2: Examples of Derivatization on the Quinazolin-4(3H)-one Scaffold

| Position of Derivatization | Type of Substituent | Example Compound (Analogue) | Reference |

|---|---|---|---|

| N-3 | Benzyl | 3-Benzyl-7-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | nih.gov |

| C-2 | 4-(Benzyloxy)benzyl | 3-Benzyl-2-(4-(benzyloxy)benzyl)-7-methylquinazolin-4(3H)-one | nih.gov |

| N-3 and C-2 | Phenyl (at N-3) and Ethyl-urea-phenyl (at C-2 via thio-linker) | 1-(4-Bromophenyl)-3-(2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)ethyl)urea | dovepress.com |

These derivatization strategies allow for a systematic exploration of the chemical space around the this compound scaffold, enabling the generation of libraries of diverse analogues.

Biological Activities and Pharmacological Potential of 7 Methylquinazolin 4 3h One Derivatives

Anticancer Activity of 7-Methylquinazolin-4(3H)-one Analogues

Analogues of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action. These include direct cytotoxicity to cancer cells, inhibition of key enzymes involved in cancer progression, and modulation of oncological targets.

Cytotoxicity against Specific Cancer Cell Lines (e.g., MCF7, A2780, HepG2)

A series of quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. Specifically, their activity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) has been noted. nih.gov In one study, quinazolinone hydrazides demonstrated high inhibitory activity against MCF7 cell lines, with some compounds exhibiting IC50 values as low as 0.20 µM. nih.gov For the A2780 cell line, these hydrazides also showed significant cytotoxicity, with IC50 values ranging from 0.14 to 0.84 µM. nih.gov

In another study, the antiproliferative activity of quinazolin-4(3H)-one based compounds was evaluated against HepG2 (liver cancer), MCF7 (breast cancer), and HT-29 (colon cancer) cell lines. researchgate.net Certain pyridoquinazolinecarboxamide derivatives showed high potency, with one compound demonstrating an IC50 of 2.07 µM against HepG2 cells, which was more potent than the standard doxorubicin. researchgate.net

S-glycosylated quinazoline (B50416) derivatives have also been tested for their in vitro cytotoxic activity against MCF-7 and HepG2 cell lines, showing effective anti-proliferative activity with low IC50 values. mdpi.com

Interactive Data Table: Cytotoxicity of Quinazolin-4(3H)-one Analogues

| Compound Series | Cancer Cell Line | IC50 Range (µM) | Reference |

| Quinazolinone Hydrazides | MCF7 | 0.20 - 0.84 | nih.gov |

| Quinazolinone Hydrazides | A2780 | 0.14 - 3.00 | nih.gov |

| Quinazolin-4(3H)-one Esters | MCF7 | 0.73 - 15.72 | nih.gov |

| Quinazolin-4(3H)-one Esters | A2780 | 0.49 - 16.43 | nih.gov |

| Pyridoquinazolinecarboxamides | HepG2 | From 2.07 | researchgate.net |

| S-glycosylated quinazolines | MCF-7, HepG2 | From 2.08 | mdpi.com |

Inhibition of Protein Kinases (e.g., CDK2, HER2, EGFR, VEGFR2)

Quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of multiple tyrosine protein kinases, which are crucial regulators of cell division and angiogenesis in tumors. nih.gov

CDK2: Certain quinazolin-4(3H)-one derivatives have exhibited strong inhibitory activity against cyclin-dependent kinase 2 (CDK2), with IC50 values as low as 0.173 µM. nih.gov

HER2: Significant inhibition of human epidermal growth factor receptor 2 (HER2) has been observed, with some analogues showing activity comparable to the positive control, lapatinib (B449) (IC50 = 0.078 µM). nih.gov

EGFR: These compounds have also demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR). nih.gov Molecular docking studies suggest that these derivatives can act as ATP competitive type-I inhibitors against the EGFR kinase enzyme. nih.gov

VEGFR2: Vascular endothelial growth factor receptor-2 (VEGFR2) is a key regulator of angiogenesis. nih.gov Quinazolin-4(3H)-one derivatives have shown good inhibitory activity against VEGFR2. nih.gov

Interactive Data Table: Protein Kinase Inhibition by Quinazolin-4(3H)-one Analogues

| Target Protein Kinase | Compound Series | IC50 Range (µM) | Reference |

| CDK2 | Quinazolin-4(3H)-ones (2f-j, 3f-j) | From 0.173 | nih.gov |

| HER2 | Quinazolin-4(3H)-ones (2f-j, 3f-j) | From 0.079 | nih.gov |

| EGFR | Quinazolin-4(3H)-ones (2h, 2i, 3h, 3i) | From 0.097 | nih.gov |

| VEGFR2 | Quinazolin-4(3H)-ones (2f-j, 3f-j) | Good inhibitory activity | nih.gov |

Modulation of Other Oncological Targets (e.g., Urease, Phosphodiesterase, HDAC, PI3Kα, USP7, PPARγ, SUR)

The anticancer potential of quinazolin-4(3H)-one derivatives extends to the modulation of various other oncological targets.

Urease: Novel 2,3-disubstituted quinazolin-4(3H)-one compounds have been synthesized and shown to exhibit potent urease inhibitory activity, with IC50 values in the range of 1.55 - 2.65 µg/mL. nih.gov Another study on quinazolin-4(3H)-one hybrid molecules also reported outstanding urease inhibitory potential with IC50 values ranging from 1.26 to 7.35 µg/mL. nih.gov

Phosphodiesterase: A quinazolin-4(3H)-one/Schiff base hybrid has been identified as a phosphodiesterase 4 (PDE4) inhibitor, which has shown potential as a therapeutic agent for leukemia by inducing growth inhibition and cell cycle arrest. researchgate.net

HDAC: A series of novel quinazoline-4-(3H)-one derivatives were designed as histone deacetylase 6 (HDAC6) inhibitors. One compound was found to be a potent and selective inhibitor of HDAC6 with an IC50 value of 150 nM and showed antiproliferative activity in several tumor cell lines. mdpi.com

PI3Kα: N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide derivatives have been synthesized and shown to display potent inhibitory activity against PI3Ks, particularly PI3Kα. nih.gov

USP7: Novel quinazolin-4(3H)-one derivatives have been evaluated as potent inhibitors of ubiquitin-specific protease 7 (USP7), an emerging target for cancer therapy. Certain compounds exhibited IC50 values as low as 0.595 μM. semanticscholar.org

PPARγ and SUR: A series of quinazoline-4(3H)-one-sulfonylurea hybrids were designed as dual agonists for Peroxisome proliferator-activated receptor gamma (PPARγ) and sulfonylurea receptor (SUR). Several compounds exhibited high binding affinities against PPARγ with IC50 values in the range of 0.350 - 0.408 µM. nih.gov

Role as Tumor-Vascular Disrupting Agents

While the broader class of quinazolinone derivatives is known to interfere with processes like angiogenesis, which is critical for tumor growth, specific studies detailing the role of this compound analogues as tumor-vascular disrupting agents are not extensively available in the reviewed literature. The inhibition of VEGFR2 by quinazolin-4(3H)-one derivatives, as mentioned previously, suggests a potential mechanism for disrupting tumor vasculature. nih.gov

Inhibition of Enzymes Relevant to Cancer Pathways (e.g., Dihydrofolate Reductase, Thymidylate Synthase)

Quinazoline-based compounds have been investigated as inhibitors of key enzymes in nucleotide biosynthesis, a critical pathway for cancer cell proliferation.

Dihydrofolate Reductase (DHFR): Quinazoline analogues of folic and isofolic acids have been evaluated for their inhibitory activity against dihydrofolate reductase. nih.gov

Thymidylate Synthase (TS): 4-thio-substituted analogues of 5,8-dideazafolic acid, which are structurally related to quinazolines, have been synthesized and tested as inhibitors of L1210 thymidylate synthase. The replacement of the 4-oxygen with sulfur in the quinazoline moiety did not alter TS inhibition. nih.gov

Antimicrobial and Antifungal Efficacy of this compound Analogues

In addition to their anticancer properties, derivatives of quinazolin-4(3H)-one have demonstrated significant antimicrobial and antifungal activities.

A variety of quinazolin-4(3H)-one derivatives have been screened for their in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.comfrontiersin.org Some compounds have shown moderate to significant activity against these strains. frontiersin.org For instance, 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one was identified as a superior active compound among a synthesized series. frontiersin.org

In terms of antifungal efficacy, these derivatives have been tested against various fungal strains, including Candida albicans, Aspergillus niger, and phytopathogenic fungi like Fusarium oxysporum. mdpi.commdpi.comresearchgate.net A series of azole antifungal agents featuring a quinazolinone nucleus showed high in vitro activities against filamentous fungi, with the most potent compounds carrying a halogen at the 7-position of the quinazolinone ring. acs.org In another study, newly synthesized pyrazol-quinazolinone compounds exhibited significant antifungal activity against seven phytopathogenic fungi, with one compound showing a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com

Interactive Data Table: Antimicrobial and Antifungal Activity of Quinazolin-4(3H)-one Analogues

| Organism Type | Species | Activity Noted | Reference |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Moderate to significant activity | mdpi.comfrontiersin.org |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Moderate to significant activity | mdpi.comfrontiersin.org |

| Fungi | Candida albicans, Aspergillus niger | Antifungal efficacy observed | mdpi.com |

| Fungi | Fusarium oxysporum | Good antifungal activity | researchgate.net |

| Fungi | Filamentous fungi | High in vitro activity | acs.org |

| Fungi | Phytopathogenic fungi | Significant antifungal activity | mdpi.com |

Spectrum of Antibacterial Activity (e.g., Gram-Positive, Gram-Negative Strains, MRSA)

Derivatives of this compound have demonstrated notable antibacterial activity against a wide range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The unique structure of the quinazolinone nucleus allows for various substitutions, leading to compounds with enhanced potency and a broad spectrum of action. Research has shown that these compounds can be effective against common pathogens such as Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.compharmpharm.ru

The antibacterial efficacy of these derivatives is often attributed to their ability to inhibit critical bacterial enzymes, such as DNA gyrase, which is essential for DNA replication and repair. mdpi.com Some quinazolinone derivatives have also been found to target the allosteric site of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), a challenging multidrug-resistant pathogen. eco-vector.comnih.gov This mechanism allows them to work synergistically with β-lactam antibiotics, restoring their efficacy against MRSA. nih.gov

The introduction of different functional groups onto the quinazolinone core significantly influences the antibacterial activity. For instance, compounds bearing a naphthyl radical or an amide group have shown pronounced activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.compharmpharm.ru The structure-activity relationship (SAR) studies of these compounds are crucial for designing new derivatives with improved antibacterial properties. nih.gov

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Staphylococcus aureus | 25.6 ± 0.5 | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Bacillus subtilis | 24.3 ± 0.4 | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Pseudomonas aeruginosa | 30.1 ± 0.6 | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Escherichia coli | 25.1 ± 0.5 | nih.gov |

| Quinazolinone Derivative 73 | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤4 | nih.gov |

Spectrum of Antifungal Activity

In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal potential. These compounds have shown efficacy against a variety of fungal species, including those of clinical and agricultural importance. The introduction of specific substituents on the quinazolinone ring has been a key strategy in developing potent antifungal agents.

For example, a series of azole antifungal agents featuring a quinazolinone nucleus demonstrated significant in vitro activity against filamentous fungi. nih.govacs.org The most potent compounds in this series often carried a halogen at the 7-position of the quinazolinone ring. nih.govacs.org One such derivative, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one, was found to be superior to fluconazole (B54011) and itraconazole (B105839) in vitro. nih.govacs.org

Other studies have explored the antifungal activity of quinazolinone derivatives against various plant pathogenic fungi, such as Fusarium oxysporum and Rhizoctonia solani. mdpi.com The presence of a cyano group in some derivatives was found to enhance their inhibitory effect against certain fungal strains. mdpi.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one | Filamentous fungi | Superior to fluconazole and itraconazole in vitro | nih.govacs.org |

| Pyrazol-quinazolinone 2c | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.com |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Aspergillus fumigatus | MIC: 18.3 ± 0.6 µg/mL | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Saccharomyces cerevisiae | MIC: 23.1 ± 0.4 µg/mL | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Candida albicans | MIC: 26.1 ± 0.5 µg/mL | nih.gov |

Anti-inflammatory Properties of this compound Derivatives

The anti-inflammatory potential of this compound derivatives has been a significant area of research. nih.gov Various studies have demonstrated the ability of these compounds to mitigate inflammatory responses in preclinical models. The carrageenan-induced paw edema model in rats is a widely used assay to evaluate the acute anti-inflammatory activity of new compounds. fabad.org.tr

In one study, a series of novel quinazolinone derivatives were synthesized and tested for their in-vivo anti-inflammatory activity. fabad.org.tr Several compounds exhibited good anti-inflammatory effects, with some showing a significant reduction in paw volume compared to the control group. fabad.org.tr For instance, compounds with 2-methyl and 2,4-dinitro substitutions on the aromatic ring at the 3-position were found to be favorable for anti-inflammatory activity. fabad.org.tr Another study reported that certain 2,3-disubstituted quinazolin-4-(3H)ones displayed significant anti-inflammatory properties in both in-vitro and in-vivo models. researchgate.net

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives in Carrageenan-Induced Paw Edema Model

| Compound | % Reduction in Paw Volume (after 4 hours) | Reference |

|---|---|---|

| QA-2 | 82.75 | fabad.org.tr |

| QA-6 | 81.03 | fabad.org.tr |

| QA-1 | 65.51 | fabad.org.tr |

| QA-7 | 63.79 | fabad.org.tr |

| QB2 | Significant anti-inflammatory properties | researchgate.net |

| QF8 | Significant anti-inflammatory properties | researchgate.net |

Neuropharmacological Activities of this compound Analogues

Beyond their antimicrobial and anti-inflammatory effects, analogues of this compound have also shown promising activities within the central nervous system.

Metabotropic glutamate (B1630785) receptors (mGluRs) are involved in modulating synaptic transmission and neuronal excitability, making them attractive targets for the treatment of various neurological and psychiatric disorders. The mGlu7 receptor, in particular, has been implicated in conditions like schizophrenia.

Researchers have successfully identified quinazolin-4-one derivatives as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.govnih.gov One such compound, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), was found to have an IC50 of 6.14 µM for mGlu7 and was selective over other group III mGlu receptors. nih.govnih.gov This discovery highlights the potential of the quinazolin-4-one scaffold in developing novel treatments for disorders associated with glutamatergic dysfunction. nih.gov

Table 4: mGlu7 Negative Allosteric Modulator Activity

| Compound | Activity | Reference |

|---|---|---|

| 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171) | mGlu7 IC50 = 6.14 µM | nih.govnih.gov |

Several this compound analogues have been evaluated for their anticonvulsant properties in various animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comresearchgate.netmdpi.comresearchgate.net These models are predictive of efficacy against generalized tonic-clonic seizures and absence seizures, respectively.

In one study, a series of rationally designed quinazolin-4(3H)-ones were synthesized and screened for their anticonvulsant activities. nih.gov A particular compound emerged as a prototype with excellent anti-seizure action in multiple models, including the MES, scPTZ, and 6-Hz seizure tests, with an ED50 of 23.5 mg/kg in the MES test. nih.gov Another study synthesized novel N-substituted-6-fluoro-quinazoline-4-amine derivatives and found that several compounds exhibited significant anticonvulsant activity, with some having lower ED50 values than the reference drugs methaqualone and valproate. mdpi.com

Table 5: Anticonvulsant Activity of Selected this compound Analogues

| Compound | Anticonvulsant Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound 4d | MES (mice, i.p.) | 23.5 | nih.gov |

| Compound 4d | scPTZ (mice, i.p.) | 32.6 | nih.gov |

| Compound 5b | MES | 152 | mdpi.com |

| Compound 5c | MES | 165 | mdpi.com |

| Compound 5d | MES | 140 | mdpi.com |

The analgesic potential of this compound derivatives has also been explored, with several compounds demonstrating significant pain-relieving effects in preclinical models. nih.gov The p-benzoquinone-induced writhing test in mice is a common method for screening potential analgesic agents.

A study synthesizing a series of 3H-quinazolin-4-ones found that several compounds induced a significant reduction in the writhing response compared to a standard drug. nih.gov Another study of new 3-methyl-4(3H)quinazolinone derivatives also reported significant analgesic activity in the same model. nih.gov The results from these studies suggest that the quinazolinone scaffold is a viable starting point for the development of new analgesic drugs.

Table 6: Analgesic Activity of Selected this compound Derivatives in p-Benzoquinone-Induced Writhing Test

| Compound | Activity | Reference |

|---|---|---|

| Compound 4 | Significant reduction in writhing response | nih.gov |

| Compound 6c | Significant reduction in writhing response | nih.gov |

| Compound 12 | Significant reduction in writhing response | nih.gov |

| Compound 14 | Significant reduction in writhing response | nih.gov |

| Compound 16 | Significant reduction in writhing response | nih.gov |

| Compound 18 | Significant reduction in writhing response | nih.gov |

| Compound 19 | Significant reduction in writhing response | nih.gov |

| Compound 22 | Significant reduction in writhing response | nih.gov |

Tyrosinase Inhibitory Activity of this compound Analogues

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders and for applications in the cosmetic and food industries to prevent browning. Research into the tyrosinase inhibitory potential of quinazolinone derivatives has identified promising candidates.

One study synthesized a series of quinazolinone derivatives and evaluated their ability to inhibit mushroom tyrosinase. Among the synthesized compounds was 2-(2,6-dimethylhepta-1,5-dien-1-yl)-7-methylquinazolin-4(3H)-one . While the specific inhibitory concentration (IC50) for this 7-methyl derivative was not detailed in the available research, a closely related analogue, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one, demonstrated an IC50 value of 103 ± 2 μM. nih.gov This suggests that the 7-methyl substitution is a viable modification for developing tyrosinase inhibitors, although further studies are needed to quantify its precise effect on the inhibitory activity. The research indicated that these compounds likely act as mixed-type, reversible inhibitors of tyrosinase. nih.gov

Other Pharmacological Activities of this compound Derivatives

Beyond tyrosinase inhibition, the this compound scaffold has been explored for a variety of other pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, anticonvulsant, and antioxidant effects.

Antimicrobial and Antitumor Activities

Derivatives of 7-methyl-4-phenyl- nih.govresearchgate.netrsc.orgtriazolo[4,3-a]quinazolin-5(4H)-one have been synthesized and investigated for their biological potential. These compounds are noted for their potential antimicrobial and antioxidant properties. mdpi.commdpi.com

In the realm of anticancer research, a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. While these compounds bear a methyl group, it is at the 2-position and an iodo group at the 6-position, not a methyl group at the 7-position. Nevertheless, the study highlights the potential of substituted quinazolinones as anticancer agents. For instance, compound 3d in the study showed significant activity against cervical cancer HeLa cells with an IC50 value of 10 μM. rsc.org Another compound, 3a , was particularly effective against promyelocytic leukaemia HL60 and non-Hodgkin lymphoma U937 cells, with IC50 values of 21 μM and 30 μM, respectively. rsc.org Furthermore, compounds 3e and 3h demonstrated strong activity against glioblastoma multiforme tumor T98G, with IC50 values of 12 μM and 22 μM, respectively. rsc.org

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 3a | HL60 (promyelocytic leukaemia) | 21 |

| 3a | U937 (non-Hodgkin lymphoma) | 30 |

| 3d | HeLa (cervical cancer) | 10 |

| 3e | T98G (glioblastoma multiforme) | 12 |

| 3h | T98G (glioblastoma multiforme) | 22 |

Anticonvulsant Activity

The quinazolinone ring system is a known pharmacophore for anticonvulsant activity. While specific data on 7-methyl derivatives is limited, a study on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones indicated that some of these compounds exhibit moderate to significant anticonvulsant properties when compared to a diazepam standard. researchgate.net This suggests that the broader quinazolinone class is a promising area for the development of new anticonvulsant drugs.

The diverse pharmacological activities of quinazolinone derivatives underscore their importance in medicinal chemistry. researchgate.netnih.goviosrjournals.orgresearchgate.netresearchgate.net The this compound core, in particular, presents a promising scaffold for the design and synthesis of new therapeutic agents with a range of potential applications. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds.

Mechanisms of Action of 7 Methylquinazolin 4 3h One Derivatives

Elucidation of Molecular Targets for Anticancer Activity

The anticancer properties of 7-methylquinazolin-4(3H)-one derivatives stem from their ability to interfere with multiple crucial cellular processes involved in cancer cell proliferation and survival. Key molecular targets include protein kinases, the microtubule network, and essential enzymes in nucleotide synthesis.

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Quinazolin-4(3H)-one derivatives have been shown to inhibit various protein kinases through different modes of action, including both ATP-competitive and non-competitive inhibition. nih.govnih.gov

ATP-Competitive Inhibition: Many quinazolinone derivatives function by competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase active site. A novel series of 3-N-methylquinazoline-4(3H)-one based inhibitors were designed as ATP-competitive inhibitors of B-Raf, a key kinase in the MAPK signaling pathway often mutated in cancers like melanoma. pdbj.orgdoi.org Similarly, certain derivatives have been identified as ATP-competitive type-I inhibitors against Epidermal Growth Factor Receptor (EGFR) kinase, a well-established target in cancer therapy. nih.govnih.gov Molecular docking studies revealed that these compounds interact with residues within the ATP-binding site of the EGFR kinase. nih.gov

Non-Competitive Inhibition: In contrast, some derivatives exhibit non-competitive inhibition. For instance, specific quinazolin-4(3H)-one compounds act as ATP non-competitive type-II inhibitors against Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. nih.govnih.gov This mode of inhibition involves binding to a site distinct from the ATP pocket, often an allosteric site, which then alters the conformation of the enzyme and reduces its catalytic activity. The same study also identified derivatives that act as ATP non-competitive type-II inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov Another quinazolin-4(3H)-one derivative, BIQO-19, was found to inhibit Aurora Kinase A, a key regulator of mitosis, and showed efficacy in non-small cell lung cancer (NSCLC) cell lines, including those resistant to EGFR inhibitors. mdpi.com

| Kinase Target | Inhibition Mode | Example Compound Series/Derivative | Observed IC₅₀ |

|---|---|---|---|

| EGFR | ATP-Competitive (Type-I) | Derivatives 2i and 3i | Not specified in text |

| CDK2 | ATP-Non-competitive (Type-II) | Derivative 2i | 0.173 µM nih.gov |

| CDK2 | ATP-Non-competitive (Type-II) | Derivative 3i | 0.177 µM nih.gov |

| HER2 | ATP-Non-competitive (Type-II) | Derivative 2i | Not specified in text |

| B-Raf | ATP-Competitive | 3-N-methylquinazoline-4(3H)-one based | Not specified in text |

| Aurora Kinase A | Not specified | BIQO-19 | Not specified in text |

The integrity of the microtubule cytoskeleton is essential for mitosis, making tubulin a key target for anticancer drugs. nih.gov Several quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.com These compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis. nih.gov

Molecular modeling studies have shown that these derivatives can bind to the colchicine (B1669291) binding site on tubulin. nih.gov This interaction prevents the polymerization of tubulin dimers into microtubules. For example, a study of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones found that several analogues, such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (compound 39) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (compound 64), exhibited potent, sub-micromolar cytotoxic activity against a broad panel of human cancer cell lines. nih.gov These compounds were shown to inhibit microtubule formation, leading to an arrest of the cell cycle in the G2/M phase, which is characteristic of tubulin polymerization inhibitors. nih.gov

| Compound | Activity | Mechanism | Effect |

|---|---|---|---|

| Compound 39 (2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one) | Activity <50 nM against HT29, U87, A2780, H460, BE2-C cell lines nih.gov | Inhibits tubulin polymerization nih.gov | Induces G2 + M cell cycle arrest nih.gov |

| Compound 64 (2-(2-methoxystyryl)quinazolin-4(3H)-one) | Sub-micromolar cytotoxicity nih.gov | Inhibits tubulin polymerization nih.gov | Induces G2 + M cell cycle arrest nih.gov |

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are pivotal enzymes in the folate metabolic pathway, which is responsible for the synthesis of nucleotides required for DNA replication and repair. jpionline.org Inhibition of these enzymes leads to a depletion of the nucleotide pool, thereby halting DNA synthesis and cell proliferation. Quinazolin-4(3H)-one derivatives have been extensively studied as inhibitors of DHFR. nih.govnih.goveurekaselect.com

The structural resemblance of the quinazoline (B50416) scaffold to folic acid allows these compounds to act as antifolates. researchgate.net Research on 2-substituted-mercapto-quinazolin-4(3H)-one analogues has identified potent DHFR inhibitors, with some compounds being 4-8 times more active than the reference drug methotrexate. nih.gov For instance, a series of 2,3,6-substituted quinazolin-4(3H)-ones yielded inhibitors with IC₅₀ values in the nanomolar range against bovine liver DHFR. nih.gov Specifically, one 2-mercapto-quinazolin-4(3H)-one derivative showed an IC₅₀ of 0.01 μM. nih.gov The inhibitory mechanism involves the binding of these derivatives to the active site of DHFR, preventing the reduction of dihydrofolate to tetrahydrofolate, a crucial step for nucleotide synthesis. jpionline.org

Molecular Basis of Antimicrobial Activity

The quinazolinone core is also a key pharmacophore for the development of novel antimicrobial agents, particularly against resistant bacterial strains.

Penicillin-binding proteins (PBPs) are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. The emergence of methicillin-resistant Staphylococcus aureus (MRSA) is largely due to its acquisition of PBP2a, a PBP that has a low affinity for most β-lactam antibiotics. nih.gov

Derivatives of 4(3H)-quinazolinone have demonstrated a unique mechanism of action against MRSA by targeting PBPs. nih.govacs.org These non-β-lactam compounds have been shown to inhibit both PBP1 and PBP2a. nih.govacs.org Intriguingly, they bind to an allosteric site on PBP2a, which is distinct from the active site where β-lactams bind. nih.gov This allosteric binding induces a conformational change that opens the closed active site of PBP2a. nih.gov This action allows β-lactam antibiotics, which would otherwise be ineffective, to access and bind to the active site, thereby restoring their antibacterial activity. eco-vector.com This synergistic interaction makes quinazolinone derivatives promising candidates for combination therapies to combat MRSA infections. eco-vector.com

Ligand-Receptor Interactions for Neuropharmacological Effects (e.g., mGlu7 Receptor Modulation)

Beyond their anticancer and antimicrobial properties, quinazolin-4(3H)-one derivatives have emerged as modulators of key receptors in the central nervous system (CNS).

The metabotropic glutamate (B1630785) receptor 7 (mGlu7), a Class C G protein-coupled receptor (GPCR), is widely expressed in brain regions associated with emotion, cognition, and reward. nih.gov It plays a crucial role in modulating synaptic transmission and is considered a therapeutic target for psychiatric and neurological disorders. frontiersin.org

A novel class of quinazolin-4(3H)-one derivatives has been identified as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.govnih.gov Allosteric modulators bind to a site on the receptor that is different from the orthosteric site where the endogenous ligand (glutamate) binds. NAMs reduce the receptor's response to the endogenous agonist.

One such derivative, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as ALX-171), was found to be a selective mGlu7 NAM with an IC₅₀ of 6.14 µM. nih.govnih.gov In preclinical models, ALX-171 demonstrated an antipsychotic-like activity profile, suggesting the therapeutic potential of this chemical class for treating disorders like schizophrenia. nih.govnih.gov The development of these specific modulators provides valuable tools for studying the neuropharmacological roles of the mGlu7 receptor. nih.gov

Enzymatic Inhibition Mechanisms (e.g., Tyrosinase)

Derivatives of this compound have been identified as potential modulators of tyrosinase activity. The core structure of this compound serves as a scaffold for the development of various analogs, with substitutions at different positions influencing their inhibitory potency and mechanism of action.

One notable derivative, 2-(2,6-dimethylhepta-1,5-dien-1-yl)-7-methylquinazolin-4(3H)-one, has been synthesized and studied in the context of tyrosinase inhibition. nih.gov While detailed kinetic data for this specific 7-methyl derivative is not extensively available, the research on closely related quinazolinone analogs provides significant insights into the potential mechanisms at play.

Studies on the non-methylated analog, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one, have revealed a mixed-type and reversible inhibition of tyrosinase. nih.govmdpi.com This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process. The inhibitory constants for this related compound were determined to be a KI of 117.07 μM and a KIS of 423.63 μM, with an IC50 value of 103 ± 2 μM. nih.govmdpi.com

Further research is necessary to fully elucidate the specific enzymatic inhibition mechanisms of this compound derivatives and to quantify their inhibitory potency. The table below summarizes the available data on a closely related quinazolinone derivative, which serves as a valuable reference point for understanding the potential of the 7-methyl analogs as tyrosinase inhibitors.

Tyrosinase Inhibition Data for a Quinazolinone Derivative

| Compound | IC50 (μM) | Inhibition Type | KI (μM) | KIS (μM) |

|---|---|---|---|---|

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one | 103 ± 2 | Mixed-type, Reversible | 117.07 | 423.63 |

Data sourced from studies on a structurally similar quinazolinone derivative without the 7-methyl group. nih.govmdpi.com

Structure Activity Relationship Sar Studies of 7 Methylquinazolin 4 3h One Derivatives

Impact of Substitutions on the Quinazolin-4(3H)-one Core on Biological Activity

The biological activity of quinazolin-4(3H)-one derivatives can be significantly altered by the nature and position of various substituents on the heterocyclic ring system. mdpi.com SAR studies are crucial in identifying the key structural features required for a desired pharmacological effect, such as antibacterial or anticancer activity. researchgate.net

Position 2 of the quinazolin-4(3H)-one core is a frequent site for modification to modulate biological activity. Studies have shown that a variety of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, can be introduced at this position, leading to compounds with diverse pharmacological properties, including anticancer and antibacterial effects. acs.orgnih.gov

For instance, in a series of antibacterial quinazolinones, the substituent at position 2 (designated as Ring 1 in the study) was found to be critical for activity against Staphylococcus aureus. acs.orgnih.gov SAR studies revealed that para-substitution on a phenyl ring at this position was generally superior to meta or ortho substitutions. While hydrophilic groups like carboxylic acids were detrimental to activity, their corresponding esters or amides were tolerated. The introduction of halogens on the aromatic ring was also tolerated. A notable increase in potency was observed with an alkyne substituent, which was found to be the most potent in vitro with a minimal inhibitory concentration (MIC) of 0.03 μg/mL. acs.org

Further research into antiproliferative agents showed that introducing substituted phenyl or naphthyl rings at position 2 could yield compounds with moderate inhibitory effects on cancer cell growth. mdpi.com In another study, a series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate (B8719985) side chain at the C2-position were synthesized and evaluated for their antiproliferative activities, with some compounds exhibiting potent activity against the HT29 cell line.

Below is a table summarizing the effects of various substituents at position 2 on antibacterial activity against S. aureus.

| Compound ID | Position 2 Substituent (Ring 1) | MIC (μg/mL) vs. S. aureus |

| 1 | 4-Nitrophenyl | 2 |

| 3 | 3-Nitrophenyl | 8 |

| 4 | 2-Nitrophenyl | 8 |

| 19 | Phenyl | 4 |

| 21 | 4-Pyridyl | 2 |

| 22 | 2-Furanyl | >16 |

| 27 | 4-Ethynylphenyl | 0.03 |

| 31 | 4-(2-Chloro-6-fluorophenyl) | 1 |

Data sourced from a study on 4(3H)-quinazolinone antibacterials. acs.org

The substituent at position 3 of the quinazolin-4(3H)-one ring system plays a significant role in defining the molecule's interaction with its biological target. This position is often occupied by aryl or alkyl groups, and modifications here can drastically alter the compound's potency and selectivity. acs.org

In the context of antibacterial agents, SAR studies on position 3 (designated as Ring 2) demonstrated that hydrophilic groups were generally favored. researchgate.net For derivatives with a phenyl group at this position, meta and ortho substitutions were found to be equally active, while para substitution was generally not tolerated. The introduction of hydrogen-bond donors and acceptors proved to be important for potency. For example, an N-mesyl group, which contains both a hydrogen-bond donor and acceptors, resulted in the most potent compound in one series, with an MIC of 0.004 μg/mL. acs.org

The following table illustrates the impact of different substituents at the meta-position of a phenyl ring at position 3 on antibacterial activity.

| Compound ID | Position 3 Substituent (Ring 2) | MIC (μg/mL) vs. S. aureus |

| 1 | 3-Hydroxyphenyl | 2 |

| 35 | 2-Hydroxyphenyl | 2 |

| 36 | 4-Hydroxyphenyl | >16 |

| 43 | 3-(N-Mesyl)aminophenyl | 0.015 |

| 54 | 3-(N-Mesyl)aminomethylphenyl | 0.004 |

| 61 | 3-(1H-Pyrazol-4-yl)phenyl | 2 |

Data sourced from a study on 4(3H)-quinazolinone antibacterials. acs.org

The benzene (B151609) ring of the quinazolin-4(3H)-one core, particularly positions 6 and 7, provides another avenue for structural modification. Substitutions at position 7 have been shown to influence biological activity, although often resulting in reduced potency in some antibacterial series. acs.org

| Compound ID | Position 7 Substituent | Biological Activity Context | Effect |

| 75 | Bromo | Antibacterial (S. aureus) | Loss of activity |

| 76 | Hydroxyl | Antibacterial (S. aureus) | Loss of activity |

| 77 | Methoxy (B1213986) | Antibacterial (S. aureus) | Loss of activity |

| 6g | Fluoro | LDHA Inhibition | Enhanced efficiency |

| (I) | Nitro | Anti-convulsant | Active |

Data compiled from multiple sources. acs.orgmdpi.comnih.gov

Similar to position 7, substitutions at the C6 position of the quinazolin-4(3H)-one core have been explored to modulate biological activity. In the development of antibacterial agents, substitutions at C6 with a bromo or hydroxyl group were not tolerated and resulted in a loss of activity. acs.org

However, in the context of mGlu7 receptor modulators, substitutions at the C6 position were found to be critical. Active compounds were identified with phenyl or substituted phenyl groups at this position. Specifically, a 2,3-dimethoxyphenyl moiety at C6 yielded a compound with an IC50 of 6.14 µM against the mGlu7 receptor. nih.gov Furthermore, studies on 6-methylquinazolin-4(3H)-one derivatives have identified them as novel binders for the epigenetic reader BRD9, highlighting the potential of substitution at this position for developing targeted therapies. cnr.it In the development of antitumor agents, a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives showed remarkable cytotoxic activity against various human cancer cell lines. nih.gov

These examples underscore that the impact of substitution at C6 is context-dependent, with its effect on biological activity varying significantly with the target and the nature of the substituent.

Quantitative Structure-Activity Relationship (QSAR) Analyses for 7-Methylquinazolin-4(3H)-one Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. unar.ac.idnih.gov For quinazolin-4(3H)-one analogues, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for activity and in designing more potent molecules. nih.govunar.ac.idnih.gov

In one study focusing on quinazolin-4(3H)-one analogues as EGFR inhibitors, robust 3D-QSAR models were developed. The best CoMFA and CoMSIA models showed good internal validation statistics (Q² = 0.570 and 0.599, respectively) and satisfactory predictive correlation coefficients for an external test set (R²pred = 0.657 and 0.681, respectively). nih.gov These models were then used to generate contour maps, which provide a visual representation of the regions where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties are favorable or unfavorable for biological activity.

For a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives with antitumor activity, a 3D-QSAR analysis indicated that the presence of electron-withdrawing and lipophilic groups at the para-position of a phenyl ring at N3, along with hydrophobic interactions of the quinazolinone ring in the active site of dihydrofolate reductase (DHFR), were beneficial for activity. nih.gov These QSAR models serve as valuable tools for predicting the activity of newly designed compounds and for guiding lead optimization efforts. nih.govekb.eg

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific biological target. This model then serves as a 3D query for virtual screening of compound libraries to identify new potential hits. researchgate.net

For quinazolin-4(3H)-one derivatives, pharmacophore models have been successfully employed to guide the design and optimization of inhibitors for various targets, including EGFR. unar.ac.idnih.gov Once a pharmacophore model is established, it can be used in conjunction with other computational methods like molecular docking to refine the binding mode of ligands and to design new analogues with improved potency and selectivity. nih.gov

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as efficacy, selectivity, and pharmacokinetic profile. ebi.ac.uk Based on the insights gained from SAR, QSAR, and pharmacophore modeling, medicinal chemists can rationally design new derivatives. For example, if a QSAR model indicates that a bulky, hydrophobic group is favored in a particular region, new analogues incorporating such features can be synthesized. Similarly, if a pharmacophore model identifies a crucial hydrogen bond interaction, modifications can be made to enhance this interaction. This iterative process of design, synthesis, and testing is central to the development of new drug candidates from a lead compound. unar.ac.idnih.gov

Computational and Molecular Modeling Studies of 7 Methylquinazolin 4 3h One Derivatives

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand and predict the interactions between a ligand, such as a 7-methylquinazolin-4(3H)-one derivative, and its biological target, typically a protein or enzyme.

Derivatives of the quinazolin-4(3H)-one scaffold have been the subject of molecular docking studies to investigate their potential as protein kinase inhibitors. These studies aim to elucidate the binding modes and interactions within the ATP-binding site of various kinases, which are crucial enzymes in cellular signaling pathways and are often dysregulated in diseases like cancer.

For instance, docking analyses of certain quinazolin-4(3H)-one derivatives with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, have revealed specific binding interactions. These studies have shown that compounds can act as ATP non-competitive type-II inhibitors. nih.govresearchgate.net Key interactions often involve hydrogen bonds with amino acid residues like Met801 and Leu800 in the active site. nih.gov Additionally, alkyl and pi-alkyl interactions with residues such as Leu726, Leu852, Ala751, Val734, Lys753, and Arg849 contribute to the binding affinity. nih.gov

Similarly, docking studies with other protein kinases like HER2 and EGFR have demonstrated that quinazolin-4(3H)-one derivatives can act as both ATP competitive type-I and non-competitive type-II inhibitors. nih.gov In the case of HER2, interactions with residues like Met801, Leu800, Ser728, Thr862, and Asp863 are significant. nih.gov For EGFR, hydrogen bonds with Met793 and Thr790, along with various van der Waals and pi-alkyl interactions, are crucial for binding. nih.gov These computational insights are valuable for the rational design of more potent and selective kinase inhibitors based on the this compound scaffold.

| Protein Kinase | Key Interacting Residues | Type of Interaction |

|---|---|---|

| CDK2 | Met801, Leu800 | Hydrogen Bond |

| HER2 | Met801, Leu800, Ser728, Thr862, Asp863 | Hydrogen Bond |

| EGFR | Met793, Thr790 | Hydrogen Bond |

The versatility of the quinazolin-4(3H)-one core structure has prompted investigations into its interactions with a range of enzyme active sites beyond protein kinases.

Dihydrofolate Reductase (DHFR): Molecular docking studies have explored quinazolinone derivatives as potential inhibitors of DHFR, an enzyme crucial for nucleotide synthesis and a target for anticancer drugs. asianpubs.org These in silico screenings help identify compounds with favorable binding affinities and interaction profiles within the DHFR active site. asianpubs.org

Tyrosinase: Several studies have focused on quinazolinone derivatives as tyrosinase inhibitors, which is relevant for conditions involving hyperpigmentation. nih.govnih.govmdpi.com Molecular docking simulations have shown that these compounds can bind to the active site of tyrosinase, driven by hydrogen bonding and hydrophobic interactions. nih.gov For example, one derivative, 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one, was identified as a mixed-type reversible inhibitor of tyrosinase. nih.gov

Cyclooxygenase-2 (COX-2): The anti-inflammatory potential of quinazolinone derivatives has been linked to their interaction with COX-2. Molecular docking studies have been employed to understand the binding of these compounds within the COX-2 active site, providing insights into their mechanism of action. nih.gov

Recent research has highlighted the potential of quinazolin-4-one derivatives as modulators of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. nih.govnih.gov A specific derivative, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), was identified as a negative allosteric modulator (NAM) of the mGlu7 receptor with an IC50 of 6.14 µM. nih.govnih.gov This compound demonstrated selectivity over other group III mGlu receptors. nih.govnih.gov Such findings suggest that the this compound scaffold could be a promising starting point for the development of novel therapeutics targeting the mGlu7 receptor. nih.gov

In Silico ADME/DMPK Prediction and Drug-Likeness Assessment for this compound Analogues

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and DMPK (Drug Metabolism and Pharmacokinetics) predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of compounds. These computational models help to filter out candidates with poor pharmacokinetic profiles, saving time and resources.

Studies on quinazolin-4(3H)-one analogues have utilized various computational tools to predict their ADME properties. actascientific.comsciepub.com These predictions often include parameters such as oral bioavailability, skin permeability, and potential for hepatotoxicity or mutagenicity. actascientific.com For example, some 2,3-disubstituted quinazolin-4-one analogues were predicted to have high gastrointestinal absorption and good skin permeation. actascientific.com However, these studies also highlighted potential liabilities such as hepatotoxicity and mutagenicity for some analogues. actascientific.com

Hydrophilicity and hydrogen-bonding capacity are key determinants of a drug's solubility, permeability, and target-binding affinity. For quinazolin-4(3H)-one derivatives, in silico models have been used to predict these properties. The number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA) are critical parameters in these assessments. For a series of synthesized quinazolin-4(3H)-one derivatives, the molecular weight was kept between 344 and 414 Da, and the HBD and HBA values were found to be superior to the reference drug lapatinib (B449). nih.gov The crystal structure of 7-Nitroquinazolin-4(3H)-one reveals intermolecular N—H⋯O hydrogen bonds, which link molecules into centrosymmetric dimers, indicating the compound's hydrogen-bonding potential. researchgate.net

The ability of a compound to cross the blood-brain barrier (BBB) is essential for drugs targeting the central nervous system (CNS). frontiersin.orgosti.gov In silico models are widely used to predict the BBB permeability of drug candidates. frontiersin.orgosti.gov For quinazolin-4(3H)-one derivatives being investigated for CNS disorders, BBB penetration is a critical factor. sciepub.com Studies have utilized online prediction programs to assess the BBB penetration of these compounds, often in conjunction with predictions of P-glycoprotein inhibition, as this efflux pump can limit brain exposure. sciepub.com The development of quantitative structure-activity relationship (QSAR) models for BBB permeability allows for the rapid screening of large numbers of compounds based on their chemical structures. frontiersin.orgosti.gov

| Property | Prediction | Significance |

|---|---|---|

| Gastrointestinal Absorption | High | Good oral bioavailability |

| Skin Permeation | Good | Potential for topical delivery |

| Hepatotoxicity | Potential for some analogues | Potential for liver toxicity |

| Mutagenicity | Potential for some analogues | Potential to cause genetic mutations |

| BBB Permeability | Variable, dependent on structure | Crucial for CNS-acting drugs |

Density Functional Theory (DFT) Studies on Molecular Conformation and Electronic Properties

Density Functional Theory (DFT) has become a important tool for investigating the molecular structure and electronic characteristics of quinazolinone derivatives. These computational studies provide deep insights into the ground-state geometries, molecular orbital energies, and other quantum chemical parameters that govern the behavior and reactivity of these compounds. nih.govresearchgate.net

Beyond molecular structure, DFT is extensively used to determine key electronic properties. Calculations typically include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap (Egap) between HOMO and LUMO is a critical parameter, as a smaller gap often suggests higher chemical reactivity. nih.gov From these orbital energies, other important electronic descriptors can be calculated, including ionization potential, electron affinity, electronegativity (χ), hardness (η), softness (S), and the electrophilicity index (ω). mui.ac.ir These parameters help in understanding the intramolecular charge transfer mechanisms and the potential reactivity of the molecules. nih.gov For example, a lower hardness value for a compound indicates it is a more reactive molecule, while a higher electrophilicity index suggests greater susceptibility to nucleophilic attack. nih.gov

The following table summarizes representative quantum chemical parameters calculated for a series of quinazolin-4(3H)-one Schiff base derivatives using DFT. mui.ac.ir

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Hardness (η) | Electrophilicity (ω) |

| 4a | -8.54 | -5.01 | 3.53 | 1.76 | 16.33 |

| 4b | -8.73 | -5.18 | 3.55 | 1.77 | 17.06 |

| 4c | -8.84 | -5.33 | 3.51 | 1.75 | 17.88 |

| 4d | -9.23 | -5.87 | 3.36 | 1.68 | 20.89 |

| 4e | -9.32 | -5.99 | 3.33 | 1.66 | 21.57 |

| 4f | -8.99 | -5.45 | 3.54 | 1.77 | 18.67 |

| 4g | -9.12 | -5.67 | 3.45 | 1.72 | 19.82 |

Data sourced from studies on quinazolinone Schiff base derivatives. mui.ac.ir

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a powerful computational technique used in drug design to correlate the three-dimensional structural features of molecules with their biological activities. nih.gov For quinazolin-4(3H)-one derivatives, 3D-QSAR studies, particularly Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for various pharmacological effects, such as EGFR inhibition and antitumor activity. nih.govrsc.orgnih.gov

The foundational step in any 3D-QSAR study is the alignment of the dataset of molecules. nih.govunar.ac.id Typically, a potent compound from the series is selected as a template, and all other molecules are aligned onto its common scaffold, which for these studies is the quinazolin-4-one core. nih.govunar.ac.idfrontiersin.org This ensures that the variations in activity can be directly related to the differences in the 3D fields surrounding the aligned structures. nih.gov

In CoMFA, the aligned molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. nih.govunar.ac.id These field values are then correlated with the biological activity data (often expressed as pIC50) to build a predictive model. unar.ac.id CoMSIA is an extension of this approach that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields to achieve a more comprehensive structure-activity relationship. unar.ac.id

The robustness and predictive power of the generated 3D-QSAR models are assessed using several statistical parameters. researchgate.net Key internal validation metrics include the squared correlation coefficient (R²) and the leave-one-out cross-validated correlation coefficient (Q²). researchgate.net A high Q² value (typically > 0.5) indicates good internal predictive ability. researchgate.net External validation is performed using a test set of compounds not included in the model training, with the predictive correlation coefficient (R²pred) being a measure of the model's ability to predict the activity of new compounds. researchgate.net

The following table presents the statistical results from a representative 3D-QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors. researchgate.net

| Model | Q² | R² | R²pred |

| CoMFA | 0.570 | 0.855 | 0.657 |

| CoMSIA | 0.599 | 0.895 | 0.681 |

Q²: Leave-one-out cross-validated correlation coefficient; R²: Non-cross-validated correlation coefficient; R²pred: Predictive correlation coefficient for the external test set. researchgate.net

A significant advantage of 3D-QSAR is the generation of contour maps. nih.gov These maps visualize the regions in 3D space where modifications to the molecular fields favorably or unfavorably impact biological activity. nih.gov For example, a contour map might show that adding a bulky, electropositive group in a specific region would enhance the compound's inhibitory activity, thereby providing clear guidance for the design of new, more potent derivatives. nih.govunar.ac.id

Preclinical and in Vivo Evaluation of 7 Methylquinazolin 4 3h One Derivatives

In Vivo Efficacy Studies in Disease Models

The therapeutic effectiveness of 7-methylquinazolin-4(3H)-one derivatives has been investigated in various animal models, demonstrating a broad spectrum of pharmacological activities, from anticancer to antipsychotic-like effects.

Quinazolin-4(3H)-one derivatives have shown significant promise as anticancer agents, with several studies demonstrating their ability to inhibit tumor growth in vivo. cu.edu.egnih.gov These compounds are often evaluated in murine xenograft models, where human cancer cells are implanted into immunocompromised mice to simulate tumor growth.

One notable derivative, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, displayed significant dose-dependent antitumor efficacy in a nude mouse model with NCI-H460 human large-cell lung carcinoma xenografts. nih.gov At a dose of 1.0 mg/kg, this compound suppressed tumor growth by 61.9%, an effect comparable to the standard chemotherapy agent paclitaxel. nih.gov Another study evaluated a compound referred to as B1 in an HCT-15 human colorectal cancer xenograft model. mdpi.com Daily administration of B1 for 14 days led to a significant reduction in tumor volume and weight without affecting the body weight of the mice, indicating its antitumor effect in vivo. mdpi.com Further research into other derivatives has shown efficacy in inhibiting various cancer cell lines, suggesting the potential of this chemical class in oncology. mdpi.come-journals.innih.govdovepress.comnih.gov

Table 1: Antitumor Efficacy of Selected Quinazolin-4(3H)-one Derivatives in Murine Xenograft Models

| Derivative | Xenograft Model | Key Findings |

|---|---|---|

| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-H460 (Lung Carcinoma) | Showed a 61.9% inhibition of tumor growth at a 1.0 mg/kg dose, comparable to paclitaxel. nih.gov |

| Compound B1 (a 4-Hydroxyquinazoline derivative) | HCT-15 (Colorectal Cancer) | Significantly inhibited tumor growth at doses of 10, 25, and 50 mg/kg without causing significant changes in mouse body weight. mdpi.com |

Antibacterial Efficacy in Infection Models (e.g., Mouse Peritonitis, Neutropenic Thigh Infection)

The emergence of antibiotic resistance has spurred the search for new antibacterial agents, and quinazolin-4(3H)-one derivatives have been identified as a promising class of compounds. nih.gov Their efficacy has been tested in relevant in vivo infection models. For instance, derivatives of this scaffold have been evaluated in a mouse peritonitis model of Methicillin-resistant Staphylococcus aureus (MRSA) infection. acs.org In one study, a lead compound demonstrated an effective dose (ED₅₀) of 9.4 mg/kg, and subsequent optimization led to the discovery of a derivative, compound 27, which showed greater than 50% efficacy at a lower dose of 5 mg/kg. acs.org These compounds have shown potent in vitro activity against a range of Gram-positive bacteria, including vancomycin- and linezolid-resistant strains of S. aureus. acs.orgeco-vector.com The in vivo studies confirm that the in vitro antibacterial activity of these derivatives can translate to therapeutic efficacy in a living system. frontiersin.orgfrontiersin.org

Recent research has explored the potential of quinazolin-4(3H)-one derivatives as novel treatments for psychiatric disorders like schizophrenia. nih.gov This activity is often assessed using established animal behavioral models that mimic specific symptoms of the human condition. nih.govsemanticscholar.orgmpg.de

One derivative, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), was identified as a negative allosteric modulator of the mGlu₇ receptor and was profiled for antipsychotic-like activity. nih.govresearchgate.net In rodent models, ALX-171 was shown to reverse behaviors associated with the positive, negative, and cognitive symptoms of schizophrenia. nih.gov Specifically, it reversed DOI-induced head twitches (a model for positive symptoms) and mitigated disruptions in social interaction and cognition induced by MK-801 (models for negative and cognitive symptoms, respectively). nih.gov These findings suggest that quinazolin-4(3H)-one derivatives that modulate glutamate (B1630785) receptor activity may offer a new therapeutic avenue for schizophrenia. nih.govresearchgate.net

The anti-inflammatory and analgesic properties of quinazolin-4(3H)-one derivatives have been well-documented in various rodent models. nih.govnih.govmdpi.com The anti-inflammatory potential is commonly evaluated using the carrageenan-induced paw edema model in rats, a standard test for acute inflammation. jneonatalsurg.comfabad.org.tr In this model, certain novel quinazoline (B50416) derivatives have demonstrated a dose-dependent reduction in paw edema, with efficacy at higher doses being comparable to the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. jneonatalsurg.com The chronic anti-inflammatory activity has been assessed using the cotton pellet-induced granuloma model, where these compounds also showed significant inhibition of granuloma formation. jneonatalsurg.com

Analgesic effects are typically measured through tests such as the acetic acid-induced writhing test in mice, which assesses peripheral analgesic activity, and the hot plate test, which indicates central analgesic mechanisms. nih.govjneonatalsurg.com Derivatives of quinazolin-4(3H)-one have been shown to significantly reduce the number of writhes in the former test and increase pain latency in the latter, suggesting they possess both central and peripheral analgesic properties. jneonatalsurg.com

In Vivo Metabolic Stability and Pharmacokinetic Profiling